1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one, also known as isofenchone, is a bicyclic ketone with the molecular formula C10H16O. This compound is a derivative of camphor and is characterized by its unique bicyclic structure, which includes a ketone functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol using oxidizing agents such as oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) (MoOPH) . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) (MoOPH).
Reducing Agents: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Catalysts: Triethylamine is often used as a catalyst in various reactions involving this compound.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a starting material in the synthesis of complex organic molecules, including prostanoid precursors.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The ketone functional group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical reactions, depending on the conditions and reagents used .
Comparison with Similar Compounds
1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one is similar to other bicyclic ketones, such as camphor and fenchone. it is unique due to its specific substitution pattern and reactivity.
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Fenchone: 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one.
These compounds share a similar bicyclic structure but differ in their substitution patterns and functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
1,5,5-trimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)6-10(3)5-7(9)4-8(10)11/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHEYBJLXKPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC1CC2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487239 |
Source
|
Record name | 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6541-58-8 |
Source
|
Record name | 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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